TG100-115

Description

An NSAID that inhibits PI-3K gamma and delta.

TG100-115 is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

3D Structure

Properties

IUPAC Name |

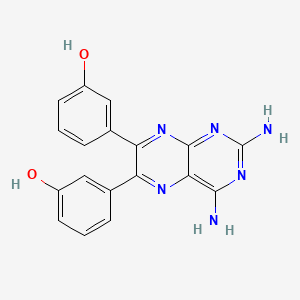

3-[2,4-diamino-7-(3-hydroxyphenyl)pteridin-6-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N6O2/c19-16-15-17(24-18(20)23-16)22-14(10-4-2-6-12(26)8-10)13(21-15)9-3-1-5-11(25)7-9/h1-8,25-26H,(H4,19,20,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJIAQDJKSXQLIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=NC3=C(N=C(N=C3N=C2C4=CC(=CC=C4)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20218009 | |

| Record name | TG-100115 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20218009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

677297-51-7 | |

| Record name | TG-100115 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0677297517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TG100-115 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05552 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TG-100115 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20218009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TG-100115 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ACH1U1E2M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

TG100-115: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

TG100-115 is a potent and selective small molecule inhibitor primarily targeting the γ and δ isoforms of phosphoinositide 3-kinase (PI3K). By disrupting the PI3K/Akt/mTOR signaling cascade, it modulates a variety of cellular processes, including inflammation, cell survival, and proliferation. Recent evidence also points to its inhibitory activity against the transient receptor potential melastatin 7 (TRPM7) kinase, expanding its potential therapeutic applications. This document provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, experimental methodologies, and visual representations of the key signaling pathways involved.

Primary Mechanism of Action: Inhibition of PI3Kγ and PI3Kδ

This compound functions as an ATP-competitive inhibitor of Class I PI3Ks, with marked selectivity for the p110γ and p110δ catalytic subunits.[1][2] These isoforms are predominantly expressed in hematopoietic cells and play crucial roles in immune cell signaling and inflammation.[3] The inhibitory activity of this compound against PI3K isoforms has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentrations (IC50) summarized in the table below.

| Target | IC50 (nM) | Reference |

| PI3Kγ | 83 | [1][2] |

| PI3Kδ | 235 | [1][2] |

| PI3Kα | >1000 | [1] |

| PI3Kβ | >1000 | [1] |

Table 1: In vitro inhibitory activity of this compound against PI3K isoforms.

The inhibition of PI3Kγ and PI3Kδ by this compound prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3) at the plasma membrane. This reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).

Downstream Signaling Consequences

The diminished activation of Akt has several downstream consequences:

-

Inhibition of mTOR and p70S6 Kinase: this compound has been shown to inhibit the phosphorylation of mammalian target of rapamycin (mTOR) and its substrate, p70S6 kinase, which are critical for protein synthesis and cell growth.[2][4]

-

Modulation of Akt Phosphorylation: Pretreatment with this compound blocks VEGF-induced Akt phosphorylation in vivo.[1] It also inhibits FGF-stimulated phosphorylation of Akt in human umbilical vein endothelial cells (HUVECs).[2]

-

Effects on Cell Viability and Apoptosis: In glioblastoma cells, this compound treatment leads to decreased phosphorylation of Akt, which is associated with the modulation of apoptotic proteins such as Bcl-2 and cleaved caspase-3, ultimately promoting apoptosis.[5]

Figure 1: Simplified signaling pathway showing the inhibitory effect of this compound on the PI3K/Akt/mTOR cascade.

Interplay with the SHIP1 Pathway

While a direct interaction has not been reported, the mechanism of this compound inherently intersects with the SH2-containing inositol 5-phosphatase 1 (SHIP1) pathway. SHIP1 is a negative regulator of the PI3K pathway, dephosphorylating PIP3 to phosphatidylinositol 3,4-bisphosphate (PI(3,4)P2). By inhibiting PI3Kγ/δ and thus reducing the production of PIP3, this compound indirectly modulates the balance of PI3K and SHIP1 signaling. This leads to an overall reduction in signaling downstream of PIP3.

Figure 2: Logical relationship between PI3K, this compound, and SHIP1 in the regulation of PIP3 levels.

Secondary Mechanism of Action: Inhibition of TRPM7 Kinase

More recently, this compound has been identified as a potent inhibitor of the kinase domain of the transient receptor potential melastatin 7 (TRPM7) channel.[5][6] TRPM7 is a bifunctional protein with both ion channel and kinase activities and is implicated in various cancers.

| Target | IC50 (µM) | Reference |

| TRPM7 Kinase | 1.07 | [7] |

Table 2: In vitro inhibitory activity of this compound against TRPM7 kinase.

This inhibition of TRPM7 kinase activity by this compound has been shown to:

-

Suppress Cancer Cell Migration and Invasion: In breast cancer cells, this compound significantly decreases cell migration and invasion.[6]

-

Inhibit Glioblastoma Cell Functions: In U251 glioma cells, this compound diminishes cell viability by promoting apoptosis and inhibits migratory and invasive activities.[5] Mechanistically, it alters the phosphorylation status of cofilin, a key protein in cytoskeletal dynamics.[5]

Figure 3: Inhibition of TRPM7 kinase by this compound and its impact on downstream effectors involved in cell motility.

Experimental Protocols

In Vitro PI3K Kinase Assay

This assay is used to determine the IC50 values of this compound against different PI3K isoforms.

-

Reaction Buffer: 20 mM Tris, 4 mM MgCl2, 10 mM NaCl, pH 7.4.

-

Substrate: 50 µM D-myo-phosphatidylinositol 4,5-bisphosphate.

-

Enzyme: 250-500 ng/well of the desired PI3K isoform.

-

Procedure:

-

40 µL of the reaction buffer containing the substrate and PI3K isoform are aliquoted into 96-well plates.

-

2.5 µL of this compound in DMSO is added to achieve final concentrations ranging from 1 nM to 100 µM.

-

Reactions are initiated by adding 10 µL of ATP to a final concentration of 3 µM.

-

The reaction proceeds for 90 minutes.

-

50 µL of Kinase-Glo® reagent is added to quantify the remaining ATP.

-

Luminosity is measured using a luminometer.

-

IC50 values are calculated by nonlinear curve fitting.[2][4]

-

Figure 4: Experimental workflow for the in vitro PI3K kinase assay.

Western Blot Analysis of Akt Phosphorylation

This method is used to assess the in vivo or in vitro effect of this compound on the PI3K signaling pathway.

-

Procedure:

-

Cells or tissue lysates are prepared from control and this compound-treated samples.

-

Protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE.

-

Proteins are transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for phosphorylated Akt (e.g., p-Akt Ser473) and total Akt.

-

The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The signal is detected using a chemiluminescent substrate.

-

The relative levels of phosphorylated Akt are normalized to total Akt.[1][5]

-

Conclusion

This compound is a dual inhibitor of PI3Kγ/δ and TRPM7 kinase. Its primary mechanism of action involves the selective inhibition of PI3Kγ and PI3Kδ, leading to the downregulation of the Akt/mTOR signaling pathway and subsequent modulation of inflammatory and cellular growth processes. The discovery of its activity against TRPM7 kinase provides a novel avenue for its therapeutic application, particularly in oncology, by affecting cancer cell migration and invasion. The detailed understanding of its molecular interactions and cellular effects, as outlined in this guide, is crucial for the continued research and development of this compound as a potential therapeutic agent.

References

- 1. Discovery and Development of Small Molecule SHIP Phosphatase Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SHIP1 Inhibition Increases Immunoregulatory Capacity and Triggers Apoptosis of Hematopoietic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical evaluation of a novel SHIP1 phosphatase activator for inhibition of PI3K signaling in malignant B-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of this compound as a new and potent TRPM7 kinase inhibitor, which suppresses breast cancer cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preclinical Evaluation of a Novel SHIP1 Phosphatase Activator for Inhibition of PI3K Signaling in Malignant B Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mechanisms controlling membrane recruitment and activation of autoinhibited SHIP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

TG100-115: A Selective PI3Kγ/δ Inhibitor for Preclinical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

TG100-115 is a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) isoforms γ and δ.[1][2] This technical guide provides a comprehensive overview of this compound, including its biochemical activity, mechanism of action, and detailed experimental protocols for its characterization. The information presented is intended to support the use of this compound as a valuable tool in preclinical research for inflammatory diseases, cardiovascular conditions, and certain cancers.

Introduction to this compound

This compound is a small molecule inhibitor that exhibits high selectivity for the p110γ and p110δ catalytic subunits of Class I PI3K.[1][2][3] These isoforms are predominantly expressed in leukocytes and are key mediators of inflammatory and immune responses, making them attractive therapeutic targets.[4][5] this compound has demonstrated efficacy in various preclinical models, including those for myocardial infarction, asthma, and inflammation.[1][4][6][7]

Mechanism of Action

This compound competitively inhibits the ATP-binding site of PI3Kγ and PI3Kδ, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[5] The reduction in PIP3 levels leads to the downstream inhibition of the Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, survival, and migration.[1][8][9] Specifically, this compound has been shown to inhibit the phosphorylation of Akt, mTOR, and the downstream effector p70S6 kinase.[1][8]

Biochemical and Cellular Activity

The inhibitory activity of this compound has been quantified against the Class I PI3K isoforms. The half-maximal inhibitory concentrations (IC50) demonstrate its high selectivity for the γ and δ isoforms over the α and β isoforms.

| PI3K Isoform | IC50 (nM) |

| PI3Kα | 1200 - 1300[1][6] |

| PI3Kβ | 1200 - 1300[1][6] |

| PI3Kγ | 83 [1][2] |

| PI3Kδ | 235 [1][2] |

| Table 1: Inhibitory Activity of this compound against Class I PI3K Isoforms |

In cellular assays, this compound has been shown to inhibit various cellular processes. For instance, in human umbilical vein endothelial cells (HUVECs), this compound inhibits VEGF-mediated phosphorylation of mTOR and p70S6 kinase, and FGF-stimulated phosphorylation of Akt.[1][8] However, it does not affect HUVEC proliferation or VEGF-stimulated ERK phosphorylation, highlighting its selective impact on the PI3K pathway.[1]

Experimental Protocols

PI3K Kinase Assay (In Vitro)

This protocol describes a common method to determine the IC50 values of this compound against different PI3K isoforms.

Materials:

-

Reaction Buffer: 20 mM Tris, 4 mM MgCl2, 10 mM NaCl, pH 7.4.[1][8]

-

Substrate: D-myo-phosphatidylinositol 4,5-bisphosphate.[1][8]

-

PI3K Isoforms (recombinant human).

-

This compound (dissolved in DMSO).

-

ATP.

-

Kinase-Glo® Luminescent Kinase Assay Reagent.

-

96-well plates.

-

Luminometer.

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, D-myo-phosphatidylinositol 4,5-bisphosphate substrate, and the desired PI3K isoform in a 96-well plate.[1][8]

-

Add this compound to the wells at a range of final concentrations.[1][8]

-

Incubate the plate for 90 minutes at room temperature to allow the enzymatic reaction to proceed.[1][8]

-

Stop the reaction and quantify the remaining ATP by adding the Kinase-Glo® reagent.[1][8]

-

Measure the luminescence using a luminometer. The amount of ATP consumed is inversely proportional to the luminescence signal.[1]

-

Plot the luminescence signal against the inhibitor concentration and use non-linear regression to calculate the IC50 value.[1]

Cellular Akt Phosphorylation Assay (Western Blot)

This protocol is used to assess the effect of this compound on the PI3K pathway in a cellular context by measuring the phosphorylation of Akt.

Materials:

-

Cell line of interest (e.g., HUVECs).

-

Cell culture medium and supplements.

-

Growth factor (e.g., VEGF or FGF).

-

This compound.

-

Lysis buffer.

-

Primary antibodies: anti-phospho-Akt (Ser473) and anti-total-Akt.

-

Secondary antibody (HRP-conjugated).

-

Chemiluminescent substrate.

-

Western blot equipment.

Procedure:

-

Culture cells to the desired confluency.

-

Pre-treat the cells with various concentrations of this compound for a specified time.

-

Stimulate the cells with a growth factor (e.g., VEGF) to activate the PI3K pathway.[2]

-

Lyse the cells and collect the protein extracts.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with primary antibodies against phosphorylated Akt (Ser473) and total Akt.

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the ratio of phosphorylated Akt to total Akt.

In Vivo Applications

This compound has been evaluated in several animal models, demonstrating its potential therapeutic utility.

-

Myocardial Infarction: In rodent and porcine models of myocardial ischemia/reperfusion injury, this compound administered intravenously at doses of 0.5-5 mg/kg reduced infarct size and preserved myocardial function.[1][6]

-

Asthma: In a murine asthma model, aerosolized this compound significantly reduced pulmonary eosinophilia, interleukin-13 levels, and mucin accumulation.[1][4]

-

Inflammation and Edema: In rat models, this compound at doses of 1-5 mg/kg reduced edema formation and inflammation induced by various mediators like VEGF and platelet-activating factor.[1][6]

Off-Target Activity

While highly selective for PI3Kγ and PI3Kδ, this compound has been reported to inhibit the kinase activity of transient receptor potential melastatin 7 (TRPM7) with an IC50 of 1.07 µM.[6] This off-target activity should be considered when interpreting experimental results, particularly at higher concentrations.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of PI3Kγ and PI3Kδ. Its demonstrated efficacy in various preclinical models of inflammation and cardiovascular disease, coupled with the availability of detailed experimental protocols, makes it an invaluable tool for researchers investigating the roles of these PI3K isoforms in health and disease. This guide provides the necessary information for the effective utilization of this compound in a laboratory setting.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Phosphoinositide 3-kinase γ/δ inhibition limits infarct size after myocardial ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aerosolized phosphoinositide 3-kinase gamma/delta inhibitor this compound [3-[2,4-diamino-6-(3-hydroxyphenyl)pteridin-7-yl]phenol] as a therapeutic candidate for asthma and chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. This compound - LKT Labs [lktlabs.com]

- 8. glpbio.com [glpbio.com]

- 9. assets.fishersci.com [assets.fishersci.com]

TG100-115: A Potent Inhibitor of TRPM7 Kinase in Preclinical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Transient Receptor Potential Melastatin 7 (TRPM7) is a unique bifunctional protein, operating as both an ion channel and a serine/threonine protein kinase.[1] Its multifaceted role in cellular processes, including proliferation, migration, and invasion, has implicated it as a significant target in oncology and other therapeutic areas.[2][3] TG100-115, initially identified as a phosphoinositide 3-kinase γ/δ (PI3Kγ/δ) inhibitor, has emerged as a potent inhibitor of the TRPM7 kinase domain.[1][2] This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its utility as a chemical probe to investigate TRPM7 kinase function.

Core Properties and Mechanism of Action

This compound, with the chemical name 3,3'-(2,4-diamino-6,7-pteridinediyl)bis-phenol, acts as an ATP-competitive inhibitor of TRPM7 kinase.[2] Its inhibitory action has been shown to be significantly more potent than other known TRPM7 kinase inhibitors like rottlerin.[2][4] While initially developed as a PI3K inhibitor, its activity against TRPM7 kinase has opened new avenues for its application in biomedical research.[5][6]

Quantitative Data: Inhibitory Profile of this compound

The following table summarizes the in vitro inhibitory activity of this compound against TRPM7 and various isoforms of PI3K. This data is critical for designing experiments and interpreting results in the context of its kinase selectivity.

| Target Kinase | IC50 Value | Reference(s) |

| TRPM7 | 1.07 µM | [5][7][8] |

| TRPM7/CHAK1 | 190 nM | [9] |

| PI3Kγ | 83 nM (0.083 µM) | [5][10][11] |

| PI3Kδ | 235 nM (0.235 µM) | [5][10][11] |

| PI3Kα | 1.3 µM | [5][10] |

| PI3Kβ | 1.2 µM | [5][10] |

Cellular Effects and Therapeutic Potential

This compound has demonstrated significant effects on various cancer cell lines, primarily through the inhibition of TRPM7 kinase activity. These effects highlight its potential as a therapeutic agent and a tool for studying cancer biology.

| Cell Line | Observed Effect(s) | Molecular Mechanism(s) | Reference(s) |

| U251 Glioma Cells | Diminished cell viability, inhibition of migration and invasion, promotion of apoptosis. | Modulation of Bcl-2, Bcl-2-associated X protein, and cleaved caspase-3 levels; alteration of the phosphorylation status of protein kinase B and cofilin. | [1] |

| MDA-MB-231 Breast Cancer Cells | Significant decrease in cell migration and invasion with little effect on proliferation. | Inhibition of TRPM7 kinase-regulated phosphorylation of myosin IIA heavy chain and focal adhesion kinase. | [2] |

Signaling Pathway of TRPM7 Inhibition by this compound

The following diagram illustrates the signaling pathway affected by this compound's inhibition of TRPM7 kinase.

Caption: TRPM7 kinase inhibition by this compound.

Experimental Workflow for Evaluating TRPM7 Inhibitors

This diagram outlines a typical workflow for the preclinical evaluation of a potential TRPM7 kinase inhibitor like this compound.

Caption: Workflow for TRPM7 inhibitor evaluation.

Detailed Experimental Protocols

TRPM7 Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol is based on the methodology described for the screening and identification of this compound as a TRPM7 inhibitor.[2][4]

-

Reagents and Materials:

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Add the TRPM7 kinase, CREB peptide substrate, and the test compound to the wells of the assay plate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for the optimized reaction time.

-

Stop the reaction and add the TR-FRET detection reagents.

-

Incubate the plate to allow for the detection reaction to occur.

-

Read the plate on a TR-FRET compatible plate reader.

-

Calculate IC50 values by fitting the data to a dose-response curve.

-

Cell Viability Assay (MTT Assay)

This method is used to assess the effect of this compound on the viability and proliferation of cells, such as U251 glioma cells.[1]

-

Reagents and Materials:

-

U251 glioma cells or other cell line of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Express cell viability as a percentage of the untreated control.

-

Cell Migration and Invasion Assays (Wound Healing and Transwell Assays)

These assays are employed to evaluate the impact of this compound on the migratory and invasive capabilities of cancer cells.[1][2]

Wound Healing Assay:

-

Procedure:

-

Grow cells to a confluent monolayer in a culture plate.

-

Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

-

Wash the cells to remove debris and add fresh medium containing different concentrations of this compound.

-

Image the wound at time zero and at subsequent time points.

-

Quantify the rate of wound closure to assess cell migration.

-

Transwell Invasion Assay:

-

Procedure:

-

Use transwell inserts with a porous membrane coated with a basement membrane extract (e.g., Matrigel).

-

Seed cells in the upper chamber in serum-free medium containing the test compound.

-

Add medium with a chemoattractant (e.g., serum) to the lower chamber.

-

Incubate for a sufficient time to allow for cell invasion through the membrane.

-

Remove non-invading cells from the upper surface of the membrane.

-

Fix, stain, and count the invading cells on the lower surface of the membrane.

-

Western Blotting

Western blotting is utilized to detect changes in the phosphorylation status of key proteins in signaling pathways downstream of TRPM7, such as myosin IIA heavy chain and FAK.[1][2]

-

Procedure:

-

Treat cells with this compound for the desired time.

-

Lyse the cells to extract total protein.

-

Determine protein concentration using a standard protein assay (e.g., BCA).

-

Separate proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities to determine the relative levels of protein phosphorylation.

-

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of the TRPM7 kinase. Its dual activity against TRPM7 and PI3K isoforms necessitates careful experimental design and data interpretation. The protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies of TRPM7-mediated signaling pathways.

References

- 1. In vitro suppression of glioblastoma cell functions by this compound, a transient receptor potential melastatin 7 kinase inhibitor [accscience.com]

- 2. Identification of this compound as a new and potent TRPM7 kinase inhibitor, which suppresses breast cancer cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TRPM7 Ion Channel: Oncogenic Roles and Therapeutic Potential in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pure.korea.ac.kr [pure.korea.ac.kr]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Sapphire North America [sapphire-usa.com]

- 8. Sapphire Bioscience [sapphirebioscience.com]

- 9. reactionbiology.com [reactionbiology.com]

- 10. selleckchem.com [selleckchem.com]

- 11. adooq.com [adooq.com]

An In-depth Technical Guide to the Chemical Compound TG100-115

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and experimental protocols associated with TG100-115, a potent and selective phosphoinositide 3-kinase (PI3K) inhibitor.

Chemical Structure and Properties

This compound, with the IUPAC name 3-[2,4-diamino-7-(3-hydroxyphenyl)pteridin-6-yl]phenol, is a synthetic organic compound.[1][2][3] Its chemical formula is C18H14N6O2, and it has a molecular weight of 346.34 g/mol .[2][4]

| Identifier | Value |

| IUPAC Name | 3-[2,4-diamino-7-(3-hydroxyphenyl)pteridin-6-yl]phenol[1][2][3] |

| CAS Number | 677297-51-7[2][4] |

| Molecular Formula | C18H14N6O2[2][4] |

| Molecular Weight | 346.34[4] |

| SMILES | C1=CC(=CC(=C1)O)C2=NC3=C(N=C(N=C3N=C2C4=CC(=CC=C4)O)N)N[4] |

| InChI Key | UJIAQDJKSXQLIT-UHFFFAOYSA-N[2][3] |

| Appearance | Yellow-Tan Powder[1] |

| Solubility | DMSO 9 mg/mL (25.98 mM), Insoluble in water and ethanol[1] |

Mechanism of Action

This compound is primarily characterized as a potent and selective dual inhibitor of the gamma (γ) and delta (δ) isoforms of phosphoinositide 3-kinase (PI3K).[4][5][] It exhibits significantly less activity against the alpha (α) and beta (β) isoforms of PI3K, making it a valuable tool for studying the specific roles of the γ and δ isoforms in cellular signaling.[4][7]

More recently, this compound has also been identified as a novel inhibitor of the transient receptor potential melastatin 7 (TRPM7) kinase.[8] This dual activity contributes to its diverse biological effects.

PI3K Inhibition

The inhibitory activity of this compound against PI3K isoforms has been quantified with the following IC50 values:

| PI3K Isoform | IC50 (nM) |

| PI3Kγ | 83[4][9] |

| PI3Kδ | 235[4][9] |

| PI3Kα | 1200 - 1300[4][10] |

| PI3Kβ | 1200 - 1300[4][10] |

By inhibiting PI3Kγ and PI3Kδ, this compound modulates downstream signaling pathways, including the Akt/mTOR pathway. This leads to the inhibition of phosphorylation of key downstream effectors such as Akt, mTOR, and p70S6 kinase.[4]

TRPM7 Kinase Inhibition

This compound has been shown to inhibit the kinase activity of TRPM7, which is involved in regulating cellular processes like migration and invasion, particularly in cancer cells.[8] This inhibition can alter the phosphorylation status of proteins critical for cytoskeletal dynamics, such as cofilin.[8]

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways affected by this compound.

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Caption: this compound inhibits the kinase activity of TRPM7.

Biological Activities and Therapeutic Potential

This compound has demonstrated a range of biological activities in preclinical studies, suggesting its potential for therapeutic applications in various diseases.

| Biological Effect | In Vitro/In Vivo Model | Key Findings |

| Anti-inflammatory | Murine asthma and COPD models | Reduced pulmonary eosinophilia, interleukin-13, and mucin accumulation.[5] |

| Cardioprotective | Rodent and porcine models of myocardial ischemia | Limited infarct development and preserved myocardial function.[4] |

| Anti-cancer | Glioblastoma (U251) and breast cancer (MDA-MB-231) cell lines | Diminished cell viability, inhibited migration and invasion, and promoted apoptosis.[8][11] |

| Vascular Permeability | Mouse models | Markedly diminished vascular permeability in response to VEGF and Sema3A.[4] |

Experimental Protocols

PI3K Kinase Assay

A common method to determine the IC50 values of this compound for different PI3K isoforms is a kinase assay that measures ATP consumption.

Workflow:

Caption: Workflow for a typical PI3K kinase assay.

Detailed Methodology:

-

Reaction Setup: In a 96-well plate, a reaction buffer (e.g., 20 mM Tris, 4 mM MgCl2, 10 mM NaCl, pH 7.4) is combined with the desired PI3K isoform (250-500 ng/well) and a substrate like D-myo-phosphatidylinositol 4,5-bisphosphate.[4][12]

-

Inhibitor Addition: this compound, dissolved in DMSO, is added to the wells to achieve a range of final concentrations (e.g., 1 nM to 100 µM).[4]

-

Reaction Initiation: The kinase reaction is initiated by adding ATP to a final concentration of approximately 3 µM.[13]

-

Incubation: The reaction is allowed to proceed for a set time, for instance, 90 minutes, during which the kinase phosphorylates the substrate, consuming ATP.[4]

-

Measurement: A reagent such as Kinase-Glo is added to quantify the amount of remaining ATP. The luminescence, which is proportional to the ATP concentration, is then measured.[4]

-

Data Analysis: The IC50 values are determined by performing a nonlinear curve fit of the data.[4]

Cell Viability and Proliferation Assay

To assess the effect of this compound on cancer cells, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay or similar colorimetric assays are frequently used.[8]

Workflow:

Caption: Workflow for a cell viability assay (MTT).

Detailed Methodology:

-

Cell Seeding: Cells, such as U251 glioma cells, are plated in 96-well plates.[8]

-

Compound Treatment: The cells are treated with various concentrations of this compound.[8]

-

Incubation: The plates are incubated for specific time periods, for example, 24, 48, and 72 hours.[4]

-

MTT Addition: MTT reagent is added to each well and incubated to allow viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: A solubilizing agent, often DMSO, is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read on a plate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.

In Vivo Animal Models

This compound has been evaluated in various animal models to assess its efficacy.

| Animal Model | Purpose | Dosing and Administration |

| Myocardial Ischemia (Rat) | To evaluate cardioprotective effects | 0.5-5 mg/kg, intravenous injection[4] |

| Asthma (Mouse) | To assess anti-inflammatory effects in the lungs | Aerosolized administration[5] |

| Vascular Permeability (Mouse) | To determine the effect on VEGF-induced permeability | 5 mg/kg[4] |

General In Vivo Experimental Protocol (Myocardial Ischemia Model):

-

Animal Model Induction: Myocardial ischemia is induced in anesthetized rats, for example, by ligating a coronary artery.

-

Compound Administration: this compound is administered, often intravenously, at a specified dose (e.g., 0.5 mg/kg) at a set time point, such as 30 minutes after reperfusion.[9]

-

Endpoint Analysis: After a designated period, the hearts are excised, and the infarct size is measured as a percentage of the area at risk.[9][11]

This guide provides a foundational understanding of this compound for research and development purposes. The detailed information on its chemical properties, mechanisms of action, and experimental applications should serve as a valuable resource for scientists in the field.

References

- 1. This compound - LKT Labs [lktlabs.com]

- 2. medkoo.com [medkoo.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Aerosolized phosphoinositide 3-kinase gamma/delta inhibitor this compound [3-[2,4-diamino-6-(3-hydroxyphenyl)pteridin-7-yl]phenol] as a therapeutic candidate for asthma and chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

- 8. In vitro suppression of glioblastoma cell functions by this compound, a transient receptor potential melastatin 7 kinase inhibitor [accscience.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound - Chemietek [chemietek.com]

- 11. caymanchem.com [caymanchem.com]

- 12. glpbio.com [glpbio.com]

- 13. This compound | CAS#:677297-51-7 | Chemsrc [chemsrc.com]

The Impact of TG100-115 on Inflammatory Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TG100-115 is a selective, small-molecule inhibitor of the class I phosphoinositide 3-kinase (PI3K) isoforms gamma (γ) and delta (δ). These isoforms are predominantly expressed in leukocytes and are pivotal in mediating inflammatory and immune responses. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a particular focus on its effects on key inflammatory signaling pathways, including the PI3K/Akt/mTOR, MAPK, and NF-κB pathways. This document synthesizes quantitative data on its inhibitory activity and provides detailed experimental protocols for researchers investigating its therapeutic potential.

Introduction

Inflammatory signaling pathways are complex and tightly regulated networks that, when dysregulated, contribute to a wide range of pathologies, including autoimmune diseases, chronic inflammation, and cancer. The phosphoinositide 3-kinase (PI3K) pathway is a central regulator of these processes. The class I PI3Ks are heterodimeric enzymes, and the p110γ and p110δ catalytic subunits are key therapeutic targets due to their restricted expression in hematopoietic cells. This compound has emerged as a potent and selective inhibitor of PI3Kγ and PI3Kδ, demonstrating significant anti-inflammatory and anti-cancer properties in preclinical studies.[1][2] This guide delves into the molecular mechanisms by which this compound modulates inflammatory signaling and provides practical information for its investigation.

Mechanism of Action of this compound

This compound exerts its biological effects primarily through the competitive inhibition of the ATP-binding site of PI3Kγ and PI3Kδ. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger that recruits and activates downstream signaling proteins, most notably Akt.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against various PI3K isoforms is summarized in the table below. The data highlights its selectivity for the γ and δ isoforms over the α and β isoforms.

| Target | IC50 (nM) |

| PI3Kγ | 83 |

| PI3Kδ | 235 |

| PI3Kα | >1000 |

| PI3Kβ | >1000 |

Table 1: In vitro inhibitory concentrations (IC50) of this compound against Class I PI3K isoforms.

Effect on Inflammatory Signaling Pathways

The inhibition of PI3Kγ/δ by this compound has cascading effects on multiple downstream signaling pathways that are central to inflammation.

The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a primary target of this compound. By blocking the production of PIP3, this compound prevents the activation of Akt, a serine/threonine kinase. This, in turn, inhibits the downstream signaling cascade involving the mammalian target of rapamycin (mTOR), which is a key regulator of cell growth, proliferation, and survival.

Crosstalk with the MAPK Pathway

The PI3K/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways are intricately linked. While this compound does not directly target MAPK pathway components, its inhibition of PI3K/Akt can indirectly modulate MAPK signaling. The crosstalk is complex and context-dependent, with both synergistic and antagonistic interactions reported. For instance, Akt can phosphorylate and inhibit Raf, a key upstream kinase in the MAPK cascade. Therefore, inhibition of Akt by this compound could potentially lead to an increase in MAPK activity in certain cellular contexts.

Crosstalk with the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory signaling. The PI3K/Akt pathway can positively regulate NF-κB activity through various mechanisms, including the phosphorylation of IκB kinase (IKK), which leads to the degradation of the NF-κB inhibitor, IκB. By inhibiting Akt, this compound can suppress the activation of NF-κB, thereby reducing the transcription of pro-inflammatory genes, such as cytokines and chemokines.

Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound on inflammatory signaling pathways.

PI3K In Vitro Kinase Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of purified PI3K isoforms.

Materials:

-

Purified recombinant PI3K isoforms (γ, δ, α, β)

-

This compound (dissolved in DMSO)

-

Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)

-

PIP2 substrate

-

[γ-32P]ATP

-

Phosphatidylserine/phosphatidylcholine vesicles

-

Stop solution (e.g., 100 mM EDTA)

-

Thin-layer chromatography (TLC) plates

-

Phosphorimager

Procedure:

-

Prepare a dilution series of this compound in DMSO.

-

In a microcentrifuge tube, combine the kinase reaction buffer, purified PI3K enzyme, and the PIP2/vesicle mix.

-

Add the diluted this compound or DMSO (vehicle control) to the reaction tubes and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-32P]ATP.

-

Incubate the reaction at 30°C for 20 minutes.

-

Stop the reaction by adding the stop solution.

-

Extract the lipids from the reaction mixture.

-

Spot the extracted lipids onto a TLC plate and separate the lipids using an appropriate solvent system.

-

Dry the TLC plate and expose it to a phosphorimager screen.

-

Quantify the amount of radioactive PIP3 produced and calculate the IC50 value for this compound.

References

Foundational Research on TG100-115 in Cardioprotection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational preclinical research on TG100-115, a selective phosphoinositide 3-kinase (PI3K) γ/δ inhibitor, and its significant role in cardioprotection following ischemia/reperfusion (I/R) injury. The data and methodologies presented are collated from pivotal studies that have established the compound's mechanism of action and its therapeutic potential in acute myocardial infarction (MI).

Core Mechanism of Action

This compound is a potent and selective inhibitor of the γ and δ isoforms of PI3K.[1][2] In the context of myocardial I/R injury, inflammation and edema are key contributors to tissue damage upon reperfusion.[3][4] this compound exerts its cardioprotective effects by targeting these pathological processes.[3] The compound has been shown to inhibit edema and inflammation triggered by various mediators involved in MI, such as vascular endothelial growth factor (VEGF) and platelet-activating factor (PAF).[2][3][5]

A crucial aspect of this compound's therapeutic profile is its ability to selectively inhibit pro-inflammatory signaling pathways while sparing pro-survival and tissue repair processes.[3] For instance, it blocks VEGF-induced VE-cadherin phosphorylation, a key event in increasing vascular permeability and edema, but does not affect VEGF-stimulated ERK phosphorylation, which is involved in endothelial cell mitogenesis, a vital process for tissue repair after ischemic damage.[1][3] This selective inhibition of inflammation-associated signaling is a key attribute of its cardioprotective action.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound.

Table 1: In Vitro PI3K Isoform Selectivity of this compound

| PI3K Isoform | IC50 (nM) |

| PI3Kγ | 83[1] |

| PI3Kδ | 235[1] |

| PI3Kα | >1000[3] |

| PI3Kβ | >1000[3] |

Table 2: In Vivo Efficacy of this compound in Animal Models of Myocardial Infarction

| Animal Model | This compound Dose | Administration Time | Key Findings |

| Rodent MI Model | ≥0.5 mg/kg (i.v. bolus) | 60 minutes after reperfusion | Routinely reduced infarct size by ≥40%[3] |

| Porcine MI Model | 0.5 mg/kg (i.v. bolus) | 30 minutes after reperfusion | Reduced infarct size as a percentage of the area at risk[6] |

| Rodent MI Model | Not specified | Up to 3 hours after reperfusion | Provided potent cardioprotection, reducing infarct development and preserving myocardial function[3] |

Table 3: Anti-inflammatory and Anti-edema Effects of this compound in In Vivo Models

| Assay | Animal Model | This compound Dose | Agonist | Reduction in Edema/Inflammation |

| Paw Edema | Rat | 5 mg/kg | PAF or Dextran | Reduced paw volume by 62% (PAF) and 78% (Dextran)[3] |

| Miles Assay | Rat | 1 mg/kg | VEGF or Histamine | Prevented intradermal edema[6] |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the key signaling pathways affected by this compound and the workflows of the pivotal experiments.

Caption: this compound selectively inhibits the PI3Kγ/δ pathway to reduce edema and inflammation.

Caption: Workflow for the in vivo myocardial infarction model.

Caption: Workflow for the Miles assay to assess vascular permeability.

Experimental Protocols

In Vivo Myocardial Infarction Model (Rodent)

-

Animal Model: Male Sprague-Dawley rats are typically used.

-

Anesthesia: Animals are anesthetized, for example, with sodium pentobarbital.

-

Surgical Procedure: A left thoracotomy is performed, and the heart is exposed. The left anterior descending (LAD) coronary artery is ligated with a suture to induce ischemia.

-

Ischemia and Reperfusion: The LAD is occluded for a specified period, typically 60 minutes.[3] After ischemia, the ligature is released to allow for reperfusion of the myocardium.

-

Drug Administration: this compound or a vehicle control is administered as a single intravenous (i.v.) bolus at a specified time after the onset of reperfusion (e.g., 60 minutes).[3] Doses ranging from 0.5 to 10 mg/kg have been tested.[6]

-

Infarct Size Measurement: After a set period of reperfusion (e.g., 24 hours), the heart is excised.[3] The LAD is re-occluded, and a dye such as Evans blue is perfused to delineate the area at risk (AAR). The heart is then sectioned, and the slices are incubated in a solution like triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue. The infarct size is expressed as a percentage of the AAR.

-

Cardiac Function Assessment: In some studies, cardiac function is assessed at later time points (e.g., 4 weeks) using echocardiography to measure parameters like fractional shortening.[3]

Miles Assay for Vascular Permeability

-

Animal Model: Rats are commonly used for this assay.

-

Drug Administration: Animals are pre-treated with an i.v. injection of this compound (e.g., 1 mg/kg) or a vehicle control.[3][6]

-

Dye Injection: Evans blue dye, which binds to serum albumin, is injected intravenously.

-

Induction of Permeability: Pro-inflammatory agents such as VEGF or histamine are injected intradermally at specific sites on the animal's flank.[3] A saline control is also injected.

-

Quantification of Leakage: After a defined period, the animal is euthanized, and the skin at the injection sites is biopsied. The extravasated Evans blue dye is extracted from the skin tissue using a solvent (e.g., formamide). The amount of dye is then quantified spectrophotometrically to determine the extent of vascular leakage.

Paw Edema and Inflammation Assay

-

Animal Model: Rats are used for this model.

-

Drug Administration: Animals are pre-treated with this compound (e.g., 5 mg/kg) or a vehicle control.[3]

-

Induction of Inflammation: An inflammatory agent like platelet-activating factor (PAF) or dextran is injected into the hind paw.[3]

-

Measurement of Edema: Paw volume is measured at specific time points after the injection of the inflammatory agent using a plethysmometer. The increase in paw volume is an indicator of edema.

-

Histological Analysis: For assessing leukocyte infiltration, the paws can be sectioned and stained (e.g., with Hematoxylin and Eosin) for microscopic examination.[3]

Clinical Development

Based on the robust preclinical data, this compound advanced to clinical trials for the reduction of acute MI.[2] A Phase 1/2 clinical trial (NCT00103350) was conducted to evaluate the safety of this compound in patients with acute MI undergoing angioplasty and to assess its potential to reduce heart muscle damage.[7] The study aimed to translate the promising cardioprotective effects observed in animal models to a clinical setting.[4]

References

- 1. Isoform-selective PI3K inhibitors as novel therapeutics for the treatment of acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - LKT Labs [lktlabs.com]

- 3. Phosphoinositide 3-kinase γ/δ inhibition limits infarct size after myocardial ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. glpbio.com [glpbio.com]

The Role of TG100-115 in Modulating Cancer Cell Migration: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the investigational compound TG100-115 and its effects on cancer cell migration. Initially identified as a selective inhibitor of phosphoinositide 3-kinase (PI3K) isoforms γ and δ, recent studies have unveiled its potent inhibitory activity against the kinase domain of Transient Receptor Potential Melastatin 7 (TRPM7). This dual-targeting capability positions this compound as a significant tool for dissecting the molecular pathways governing cancer cell motility and a potential candidate for anti-metastatic therapeutic strategies.

Core Mechanism of Action: A Dual Inhibition Strategy

This compound exerts its anti-migratory effects by targeting two critical signaling nodes implicated in cancer progression: the PI3K pathway and the TRPM7 channel-kinase.

-

PI3Kγ/δ Inhibition : The PI3K signaling pathway is a central regulator of cell growth, proliferation, survival, and migration.[1] this compound selectively inhibits the p110γ and p110δ isoforms of PI3K.[2][3] This inhibition disrupts downstream signaling cascades, including the phosphorylation of Akt, mTOR, and p70S6 kinase, which are crucial for the cytoskeletal rearrangements and cellular adhesion dynamics required for cell movement.[2]

-

TRPM7 Kinase Inhibition : More recently, this compound was identified as a potent inhibitor of the TRPM7 kinase.[4][5] TRPM7 is a unique bifunctional protein that acts as both an ion channel and a serine/threonine kinase, playing a significant role in breast and glioblastoma cancer progression.[4][5] Its kinase domain is involved in phosphorylating key substrates that regulate cytoskeletal dynamics. By inhibiting the TRPM7 kinase, this compound has been shown to decrease the phosphorylation of myosin IIA heavy chain and focal adhesion kinase (FAK), directly impeding the mechanical processes of cell migration and invasion.[4] It also affects the phosphorylation status of cofilin, a critical protein for cytoskeletal dynamics.[5]

Below is a diagram illustrating the signaling pathways targeted by this compound.

Quantitative Data Presentation

The efficacy of this compound has been quantified across various enzymatic and cell-based assays. The following tables summarize key findings.

Table 1: Inhibitory Activity of this compound on Target Kinases

| Target Kinase | IC50 Value | Reference |

|---|---|---|

| PI3Kγ | 83 nM | [2][6] |

| PI3Kδ | 235 nM | [2][6] |

| PI3Kα | 1.3 µM | [6] |

| PI3Kβ | 1.2 µM | [6] |

| TRPM7 Kinase | 1.07 µM |[6] |

Table 2: Effects of this compound on Cancer Cell Migration and Invasion

| Cell Line | Cancer Type | Assay | This compound Concentration | Observed Effect | Reference |

|---|---|---|---|---|---|

| MDA-MB-231 | Breast Cancer | Wound Healing | Not Specified | Significant decrease in cell migration | [4] |

| MDA-MB-231 | Breast Cancer | Transwell Invasion | 50 µM | Significant inhibition of invasion | [6] |

| U251 | Glioblastoma | Wound Healing | Not Specified | Significant inhibition of migratory activity | [5] |

| U251 | Glioblastoma | Transwell Invasion | Not Specified | Significant inhibition of invasive activity |[5] |

Key Experimental Protocols

The anti-migratory properties of this compound have been primarily evaluated using wound healing and transwell assays. Western blotting is commonly used to probe the underlying molecular mechanisms.

Wound Healing (Scratch) Assay

This method assesses two-dimensional cell migration.

Protocol:

-

Cell Seeding: Cancer cells (e.g., MDA-MB-231, U251) are seeded in a multi-well plate and cultured until they form a confluent monolayer.[5][7]

-

Wound Creation: A sterile pipette tip or a specialized tool is used to create a uniform, cell-free gap or "scratch" in the monolayer.[7]

-

Treatment: The culture medium is replaced with fresh medium containing either this compound at the desired concentration or a vehicle control (e.g., DMSO).

-

Imaging: The "wound" area is imaged at time zero and then at regular intervals (e.g., every 12 or 24 hours) using a microscope.

-

Analysis: The rate of cell migration is quantified by measuring the change in the width of the cell-free gap over time. A decrease in the rate of wound closure in treated cells compared to control cells indicates an inhibitory effect on migration.

Transwell Migration and Invasion Assay (Boyden Chamber)

This assay measures chemotactic cell migration through a porous membrane.

Protocol:

-

Chamber Setup: A transwell insert with a microporous polycarbonate membrane is placed into a well of a companion plate.[4][8] For invasion assays, the top side of the membrane is pre-coated with a layer of Matrigel or a similar extracellular matrix component.[5]

-

Cell Seeding: Cancer cells are resuspended in a serum-free medium and seeded into the upper chamber of the transwell insert. This compound or a vehicle control is added to this cell suspension.

-

Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, typically fetal bovine serum (FBS), to stimulate cell migration.[9]

-

Incubation: The plate is incubated for a period (e.g., 24-48 hours) to allow cells to migrate through the pores of the membrane toward the chemoattractant.

-

Cell Staining and Counting: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The cells that have migrated to the lower surface are fixed and stained (e.g., with crystal violet).

-

Analysis: The number of migrated cells is counted in several microscopic fields. A reduction in the number of stained cells in the treated group compared to the control group signifies inhibition of migration or invasion.

Western Blotting

This technique is used to detect changes in the expression and phosphorylation status of specific proteins within the signaling pathways affected by this compound.

Protocol:

-

Cell Lysis: Cells treated with this compound or control are harvested and lysed to extract total proteins.

-

Protein Quantification: The concentration of protein in each lysate is determined.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific to target proteins (e.g., total Akt, phospho-Akt, total FAK, phospho-FAK) followed by incubation with enzyme-linked secondary antibodies.

-

Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence), which is captured on film or by a digital imager. The intensity of the bands corresponds to the amount of the target protein.[4][5]

Summary and Future Directions

Exploratory studies have established this compound as a potent inhibitor of cancer cell migration, acting through the dual inhibition of PI3Kγ/δ and the TRPM7 kinase.[1][4][5] Its ability to suppress migration and invasion in aggressive cancer models like triple-negative breast cancer and glioblastoma highlights its potential as a lead compound for developing anti-metastatic therapies.[4][5][9]

Future research should focus on elucidating the full spectrum of this compound's off-target effects, optimizing its specificity, and evaluating its efficacy and safety in preclinical in vivo models of metastasis. These investigations will be crucial in determining the therapeutic potential of targeting PI3K and TRPM7 pathways to combat cancer dissemination.

References

- 1. mdpi.com [mdpi.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Identification of this compound as a new and potent TRPM7 kinase inhibitor, which suppresses breast cancer cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro suppression of glioblastoma cell functions by this compound, a transient receptor potential melastatin 7 kinase inhibitor [accscience.com]

- 6. caymanchem.com [caymanchem.com]

- 7. agilent.com [agilent.com]

- 8. Transwell Migration Assay | Thermo Fisher Scientific - FR [thermofisher.com]

- 9. researchgate.net [researchgate.net]

TG100-115: A Novel Kinase Inhibitor's Therapeutic Potential in Glioblastoma

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glioblastoma (GBM) remains one of the most aggressive and challenging primary brain tumors to treat, characterized by rapid cell proliferation, diffuse infiltration into the brain parenchyma, and high resistance to conventional therapies.[1][2] Recent research has identified promising new therapeutic avenues, including the targeting of specific signaling pathways that drive GBM progression. This technical guide focuses on the multifaceted impact of TG100-115, a small molecule inhibitor, on glioblastoma cell functions. Initially recognized as a phosphoinositide 3-kinase (PI3K) γ/δ inhibitor, this compound has more recently been identified as a potent inhibitor of the transient receptor potential melastatin 7 (TRPM7) kinase.[1][2] This document synthesizes the current understanding of this compound's mechanism of action, its effects on key cellular processes in glioblastoma cells, and detailed protocols for relevant experimental assays.

Introduction to this compound and its Targets in Glioblastoma

This compound is a small molecule that has demonstrated significant anti-tumor effects in glioblastoma cell models. Its dual inhibitory action on both the PI3K pathway and the TRPM7 kinase makes it a compelling candidate for further investigation.

-

Phosphoinositide 3-Kinases (PI3Ks): The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[3][4][5] This pathway is frequently hyperactivated in glioblastoma due to genetic alterations such as mutations in the genes encoding PI3K subunits or loss of the tumor suppressor PTEN.[3][4] By inhibiting PI3Kγ and PI3Kδ isoforms, this compound can disrupt these pro-survival signals.

-

Transient Receptor Potential Melastatin 7 (TRPM7): TRPM7 is a unique protein that functions as both an ion channel and a serine/threonine kinase.[1][2] It is implicated in the regulation of various cellular processes, including proliferation, migration, and invasion.[1][2] Emerging evidence highlights the overexpression and involvement of TRPM7 in the progression of glioblastoma, making its kinase domain an attractive therapeutic target.[1][2]

This guide will primarily focus on the effects of this compound as a TRPM7 kinase inhibitor in the context of glioblastoma, as this is the most recent and specific area of research concerning this compound in this cancer type.

Impact of this compound on Glioblastoma Cell Functions

Studies utilizing the U251 human glioblastoma cell line have demonstrated that this compound exerts a range of anti-cancer effects.

Cell Viability and Proliferation

This compound has been shown to significantly reduce the viability and proliferation of U251 glioblastoma cells.[1][2] This effect is foundational to its potential as an anti-cancer agent.

Table 1: Effect of this compound on Glioblastoma Cell Viability

| Cell Line | Assay | Effect of this compound | Quantitative Data |

| U251 | MTT Assay | Significant reduction in cell viability | Specific IC50 values are not publicly available in the reviewed literature. |

Note: The absence of specific quantitative data is due to the unavailability of the full-text research article.

Apoptosis

A key mechanism through which this compound reduces glioblastoma cell viability is the induction of apoptosis, or programmed cell death.[1][2] This is achieved through the modulation of key regulatory proteins in the apoptotic signaling cascade.

Table 2: Modulation of Apoptotic Proteins by this compound in U251 Glioblastoma Cells

| Protein | Function | Effect of this compound | Method of Detection |

| Bcl-2 | Anti-apoptotic | Decreased expression | Western Blot |

| Bax | Pro-apoptotic | Increased expression | Western Blot |

| Cleaved Caspase-3 | Executioner caspase | Increased levels | Western Blot |

The observed decrease in the anti-apoptotic protein Bcl-2, coupled with an increase in the pro-apoptotic protein Bax and the executioner caspase, cleaved caspase-3, strongly indicates that this compound promotes apoptosis in glioblastoma cells.[1]

Cell Migration and Invasion

A hallmark of glioblastoma is its highly invasive nature, which makes complete surgical resection nearly impossible and leads to tumor recurrence. This compound has been found to inhibit the migratory and invasive capabilities of glioblastoma cells.[1][2]

Table 3: Impact of this compound on Glioblastoma Cell Motility

| Process | Assay | Effect of this compound | Quantitative Data |

| Migration | Wound Healing Assay | Inhibition of cell migration | Specific percentage of wound closure inhibition is not publicly available. |

| Invasion | Transwell Assay | Inhibition of cell invasion | Specific percentage of invasion inhibition is not publicly available. |

Note: The absence of specific quantitative data is due to the unavailability of the full-text research article.

Signaling Pathways Modulated by this compound

The anti-tumor effects of this compound in glioblastoma cells are underpinned by its ability to modulate critical intracellular signaling pathways.

Apoptotic Signaling Pathway

As detailed in the apoptosis section, this compound directly influences the balance of pro- and anti-apoptotic proteins.

Akt and Cofilin Signaling

This compound also alters the phosphorylation status of protein kinase B (Akt) and cofilin, two proteins crucial for cell survival and cytoskeletal dynamics, respectively.[1] The altered phosphorylation of Akt is consistent with the inhibition of the PI3K pathway, while changes in cofilin phosphorylation likely contribute to the observed inhibition of cell migration and invasion.

References

- 1. In vitro suppression of glioblastoma cell functions by this compound, a transient receptor potential melastatin 7 kinase inhibitor [accscience.com]

- 2. researchgate.net [researchgate.net]

- 3. PI3K/Akt/mTOR signaling pathway and targeted therapy for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current clinical development of PI3K pathway inhibitors in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in the use of PI3K inhibitors for glioblastoma multiforme: current preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]

TG100-115: A Technical Guide to its Discovery, Synthesis, and Biological Activity

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction

TG100-115, with the chemical name 3,3'-(2,4-diaminopteridine-6,7-diyl)diphenol[1][2], is a potent and selective small molecule inhibitor with a dual mechanism of action, targeting both phosphoinositide 3-kinase (PI3K) isoforms γ and δ, as well as the transient receptor potential melastatin 7 (TRPM7) kinase.[3][4][5] Initially developed as a PI3K inhibitor for inflammatory diseases and ischemia-reperfusion injury, subsequent research has unveiled its significant role in cancer biology through the inhibition of TRPM7 kinase.[1][2][5] This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound, tailored for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its inhibitory activity and effective concentrations in various experimental settings.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 | Assay Type | Reference |

| PI3Kγ | 83 nM | Kinase Assay | [1][6][7][8] |

| PI3Kδ | 235 nM | Kinase Assay | [1][6][7][8] |

| PI3Kα | 1.3 µM | Kinase Assay | [1][6][8] |

| PI3Kβ | 1.2 µM | Kinase Assay | [1][6][8] |

| TRPM7 Kinase | 1.07 µM | Kinase Assay | [6] |

Table 2: Effective Concentrations of this compound in Cellular and In Vivo Models

| Model System | Effect | Concentration/Dose | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition of VEGF-induced VE-cadherin phosphorylation | 10 µM | [6][7] |

| MDA-MB-231 Breast Cancer Cells | Inhibition of cell migration and invasion | 50 µM | [6] |

| U251 Glioblastoma Cells | Diminished cell viability, promotion of apoptosis | Not specified | [3] |

| Rat Model of Myocardial Infarction | Reduction of infarct size | 0.5 - 5 mg/kg (i.v.) | [6][7] |

| Mouse Asthma Model | Reduction of pulmonary eosinophilia | Aerosolized | [9] |

| Rat Model of Inflammation | Reduction of edema and leukocyte infiltration | 1 - 5 mg/kg | [6] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

Chemical Synthesis

The synthesis of this compound has been described by Palanki et al. in the Journal of Medicinal Chemistry (2007), 50(18), 4279-4294.[1][2][6][10][11] Researchers should refer to this publication for the detailed synthetic route and characterization of the compound.

PI3K Kinase Assay

This protocol is adapted from descriptions of in vitro kinase assays used to determine the IC50 values of this compound against PI3K isoforms.[6][7][8]

-

Reaction Setup: In a 96-well plate, a reaction buffer (20 mM Tris, 4 mM MgCl₂, 10 mM NaCl, pH 7.4) is prepared containing 50 µM D-myo-phosphatidylinositol 4,5-bisphosphate as the substrate.

-

Enzyme Addition: The desired PI3K isoform (250-500 ng/well) is added to the reaction buffer.

-

Inhibitor Addition: this compound, dissolved in DMSO, is added to achieve final concentrations ranging from 1 nM to 100 µM.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP to a final concentration of 3 µM.

-

Incubation: The reaction is allowed to proceed for 90 minutes at room temperature.

-

ATP Measurement: After incubation, a kinase-glo reagent is added to quantify the remaining ATP levels.

-

Data Analysis: Luminescence is measured, and IC50 values are calculated by nonlinear curve fitting.

TRPM7 Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol is based on the methodology used to identify this compound as a TRPM7 kinase inhibitor.[4]

-

Reaction Components: The assay utilizes a TR-FRET based method with CREB peptide as a potent substrate for TRPM7 kinase.

-

Screening: A screening of small molecule libraries is performed using the established TRPM7 kinase assay.

-

Inhibitor Characterization: this compound is identified as a potent inhibitor.

-

Mechanism of Inhibition: Further studies are conducted to determine the mode of inhibition (e.g., ATP-competitive).

Cell Migration and Invasion Assays (Transwell Assay)

This is a generalized protocol based on standard Transwell assays used to assess the effect of this compound on cancer cell migration and invasion.[4][7]

-

Cell Preparation: Cancer cells (e.g., MDA-MB-231) are cultured and starved in serum-free medium for 24 hours prior to the assay.

-

Transwell Setup: Transwell inserts with an appropriate pore size are used. For invasion assays, the inserts are coated with a basement membrane extract (e.g., Matrigel).

-

Cell Seeding: Starved cells are seeded into the upper chamber of the Transwell insert in serum-free medium.

-

Chemoattractant: The lower chamber is filled with medium containing a chemoattractant, such as fetal bovine serum (FBS).

-

Treatment: this compound or vehicle control is added to the upper chamber with the cells.

-

Incubation: The plate is incubated for a suitable period (e.g., 24 hours) to allow for cell migration or invasion.

-

Cell Removal: Non-migrated/invaded cells on the upper surface of the membrane are removed with a cotton swab.

-

Staining and Quantification: Migrated/invaded cells on the lower surface of the membrane are fixed and stained (e.g., with crystal violet). The number of stained cells is then quantified by microscopy.

Western Blotting for Akt Phosphorylation

This protocol outlines the general steps for assessing the phosphorylation status of Akt, a downstream target of PI3K, in response to this compound treatment.[1]

-

Cell Treatment: Cells are treated with this compound at various concentrations and for different durations.

-

Cell Lysis: After treatment, cells are lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for phosphorylated Akt (e.g., p-Akt Ser473) and total Akt overnight at 4°C.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The band intensities are quantified, and the level of phosphorylated Akt is normalized to the total Akt level.

Visualizations

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PI3Kγ in Tumour Inflammation: Bridging Immune Response and Cancer Progression—A Mini‐Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. glpbio.com [glpbio.com]

- 4. Identification of this compound as a new and potent TRPM7 kinase inhibitor, which suppresses breast cancer cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. selleckchem.com [selleckchem.com]

- 9. academic.oup.com [academic.oup.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. spandidos-publications.com [spandidos-publications.com]

Technical Guide: Isoform Selectivity of the PI3K Inhibitor TG100-115

Audience: Researchers, scientists, and drug development professionals.

Core Subject: An in-depth examination of the inhibitory activity and selectivity of TG100-115 against the Class I phosphoinositide 3-kinase (PI3K) isoforms. This document provides quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Executive Summary

This compound is a small molecule inhibitor that demonstrates potent and selective activity against the gamma (γ) and delta (δ) isoforms of phosphoinositide 3-kinase (PI3K).[1][2][3][4] Its mechanism of action confers significant anti-inflammatory properties by targeting the PI3K isoforms predominantly expressed in immune cells.[3][5] This high degree of selectivity, with minimal activity against the alpha (α) and beta (β) isoforms, makes this compound a valuable tool for investigating PI3Kγ/δ-specific signaling and a candidate for therapeutic development in inflammatory diseases and ischemia/reperfusion injuries.[3][4][6] This guide summarizes the quantitative selectivity profile, the experimental methods used for its determination, and the signaling context of its targets.

Quantitative Selectivity Profile

The inhibitory potency of this compound against the four Class I PI3K isoforms is typically measured by determining the half-maximal inhibitory concentration (IC50). The data consistently show a strong preference for the γ and δ isoforms over the α and β isoforms.

Table 1: this compound IC50 Values for PI3K Isoforms

| PI3K Isoform | IC50 | Selectivity vs. PI3Kα | Selectivity vs. PI3Kβ | Reference(s) |

|---|---|---|---|---|

| PI3Kγ | 83 nM | ~14,458-fold | ~15,663-fold | [1][2][4][7] |

| PI3Kδ | 235 nM | ~5,106-fold | ~5,532-fold | [1][2][4][7] |

| PI3Kα | 1,200,000 nM (1.2 µM) | 1-fold | - | [1][4][7] |

| PI3Kβ | 1,300,000 nM (1.3 µM) | - | 1-fold |[1][4][7] |

Note: IC50 values for PI3Kα and PI3Kβ were reported as 1.3 µM and 1.2 µM respectively[7], and 1.2 mM and 1.3 mM in another source, the latter of which appears to be a typographical error and µM is the more accepted value.[1] For the purpose of this table, the more conservative µM values are used.

Beyond the PI3K family, this compound was assayed against a panel of 133 to 140 other protein kinases and was found not to inhibit any of them with IC50 values below 1 µM, demonstrating its high specificity.[2][4][7] However, it has also been identified as an inhibitor of the transient receptor potential melastatin 7 (TRPM7) kinase with an IC50 of 1.07 µM.[7][8]

PI3K Signaling Pathway and Point of Inhibition

The PI3K signaling cascade is a critical regulator of numerous cellular processes. Class I PI3Ks are activated by cell surface receptors, such as G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). Upon activation, they phosphorylate phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). This leads to the recruitment and activation of downstream effectors, most notably the kinase Akt, which in turn modulates cell growth, proliferation, survival, and inflammation. The γ and δ isoforms are primarily involved in inflammatory and immune cell signaling.[9][10]

Caption: PI3K signaling pathway with this compound inhibition points.

Experimental Protocol: In Vitro Kinase Assay